molecular formula C18H34N2Sn B8323338 2-(tributylstannyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole

2-(tributylstannyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole

Cat. No.: B8323338
M. Wt: 397.2 g/mol
InChI Key: ZXHGADUWMGFLEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(tributylstannyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole is a chemical compound that belongs to the class of pyrrolo[1,2-b]pyrazoles This compound is characterized by the presence of a tributylstannyl group attached to the pyrrolo[1,2-b]pyrazole core

Preparation Methods

The synthesis of 2-(tributylstannyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole typically involves the reaction of 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole with a tributylstannylating agent under specific conditions. One common method involves the use of tributyltin hydride in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN), to facilitate the stannylation reaction. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.

Chemical Reactions Analysis

2-(tributylstannyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole can undergo various chemical reactions, including:

    Oxidation: The tributylstannyl group can be oxidized to form the corresponding stannic compound.

    Reduction: The compound can be reduced under specific conditions to yield the corresponding reduced product.

    Substitution: The tributylstannyl group can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(tributylstannyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of various bioactive molecules and potential drug candidates.

    Materials Science: The compound is explored for its potential use in the development of novel materials with unique properties.

    Organic Synthesis: It serves as a valuable building block in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of 2-(tributylstannyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole involves its ability to participate in various chemical reactions due to the presence of the tributylstannyl group. This group can undergo oxidative addition, reductive elimination, and substitution reactions, making the compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .

Comparison with Similar Compounds

2-(tributylstannyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole can be compared with other similar compounds, such as:

    5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole: Lacks the tributylstannyl group and has different reactivity and applications.

    2-Trimethylsilyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole: Contains a trimethylsilyl group instead of a tributylstannyl group, leading to different chemical properties and reactivity.

The uniqueness of this compound lies in its tributylstannyl group, which imparts distinct reactivity and makes it a valuable intermediate in various synthetic applications.

Properties

Molecular Formula

C18H34N2Sn

Molecular Weight

397.2 g/mol

IUPAC Name

tributyl(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)stannane

InChI

InChI=1S/C6H7N2.3C4H9.Sn/c1-2-6-3-4-7-8(6)5-1;3*1-3-4-2;/h3H,1-2,5H2;3*1,3-4H2,2H3;

InChI Key

ZXHGADUWMGFLEH-UHFFFAOYSA-N

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=NN2CCCC2=C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

The title compound was prepared from 5,6-dihydro-4H-pyrrolo [1,2-c][1,2,3]oxadiazolone (prepared by the method described in Tet Letters, 24, (10), 1067, 1983) and ethynyltributyltin by the procedure described in Example 5, Preparation 3; δH (CDCl3)0.8-1.7 (27H, m), 2.62 (2H, q), 2.85 (2H, t), 4.17 (2H, t), 6.02 (1H, s).
Name
5,6-dihydro-4H-pyrrolo [1,2-c][1,2,3]oxadiazolone
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